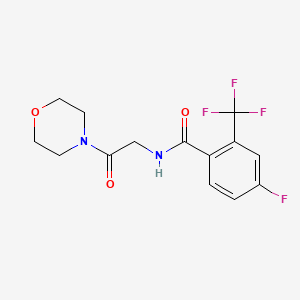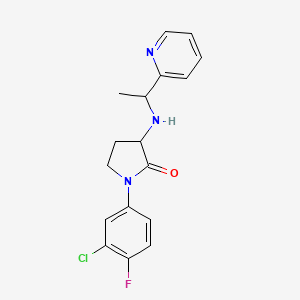![molecular formula C16H14FNO4 B7641852 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B7641852.png)
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid, also known as FPCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPCF is a furan derivative that has a pyrrolidine ring attached to it, making it a unique molecule with interesting properties. In
作用機序
The mechanism of action of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is its potential as a drug candidate. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of a variety of diseases. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid. One area of research is in the development of new drugs based on this compound. Another area of research is in the elucidation of its mechanism of action. Further research is also needed to determine its safety and efficacy in humans. Additionally, this compound could be used as a tool in the study of various biological processes, such as inflammation and cancer.
合成法
The synthesis method of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid involves the reaction of 4-fluorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride to form 4-fluorophenyl-2-propenoic acid ethyl ester. The resulting compound is then reacted with pyrrolidine and trifluoroacetic acid to form this compound. This method has been optimized to provide high yields of this compound with good purity.
科学的研究の応用
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
5-[2-(4-fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-5-3-10(4-6-11)12-2-1-9-18(12)15(19)13-7-8-14(22-13)16(20)21/h3-8,12H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXAHMROYJQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)

![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)
![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)
![5-[(3-methoxyphenyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641868.png)
![5-[[[5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]amino]methyl]thiophene-3-carboxamide](/img/structure/B7641874.png)